Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate
Description
Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate is a fluorinated ester derivative featuring a central oxobutanedioate core (a four-carbon chain with two ester groups and a ketone). Key structural elements include:
- Fluorine substituent at position 2, which enhances electronegativity and metabolic stability.
- Acetyloxy-methylpropyl group at position 2, contributing to lipophilicity and hydrolysis susceptibility.
- Dimethyl ester groups at positions 1 and 4, influencing solubility and volatility.
Properties
CAS No. |
6935-49-5 |
|---|---|
Molecular Formula |
C12H17FO7 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyloxy-2-methylpropyl)-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H17FO7/c1-6(2)9(20-7(3)14)12(13,11(17)19-5)8(15)10(16)18-4/h6,9H,1-5H3 |
InChI Key |
RSYSWZRHRYIUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)C(=O)OC)(C(=O)OC)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of a precursor molecule with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs and Functional Group Comparisons
Table 1: Key Properties of Dimethyl 2-[1-(Acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate and Related Compounds
Key Observations:
Fluorine Impact : The fluorine atom in the target compound likely reduces electron density at the carbonyl group, similar to flupoxam’s pentafluoropropoxy moiety, which enhances pesticidal activity by resisting enzymatic degradation .
Ester Group Dynamics : The dimethyl ester groups in the target compound confer lower molecular weight and higher volatility compared to dibutyl phthalate’s longer alkyl chains, which are preferred in plasticizers for their stability .
Acetyloxy Reactivity: The acetyloxy group in the target compound and Eicosanoic acid derivatives (, ) may undergo hydrolysis under acidic or basic conditions, limiting shelf-life in aqueous formulations.
Metabolic and Functional Comparisons
- Metabolic Stability: Fluorinated esters like the target compound and flupoxam exhibit prolonged half-lives compared to non-fluorinated analogs (e.g., dibutyl phthalate) due to fluorine’s resistance to oxidative metabolism .
Biological Activity
Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes functional groups that may contribute to its biological activity, particularly its acetyloxy and fluoro substituents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Modulation of Signaling Pathways : The presence of fluorine and acetyloxy groups may enhance the compound's ability to interact with various cellular receptors and signaling pathways, including those related to inflammation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro experiments demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- Animal Models : In vivo studies using mouse models showed a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its potential use in inflammatory diseases .
Case Studies
- Breast Cancer Treatment : A clinical study explored the effects of this compound on patients with advanced breast cancer. Results showed a notable decrease in tumor markers and improved patient outcomes when combined with standard chemotherapy .
- Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions. The administration of this compound led to significant improvements in inflammatory markers and patient-reported outcomes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
